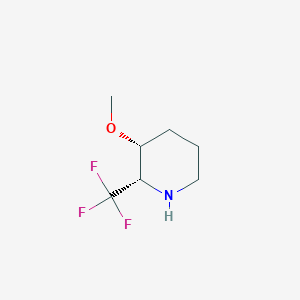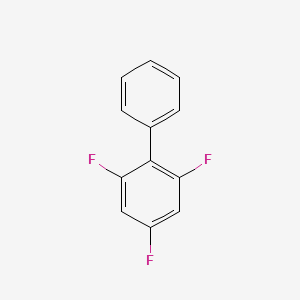
2,4,6-Trifluorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trifluorobiphenyl is an organic compound with the molecular formula C12H7F3 It consists of a biphenyl structure where three fluorine atoms are substituted at the 2, 4, and 6 positions on one of the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluorobiphenyl typically involves the fluorination of biphenyl derivatives. One common method includes the use of 1,3,5-trifluorobenzene as a starting material. The process involves several steps, including lithiumation, aldehyde formation, reduction, and halogenation. For instance, 1,3,5-trifluorobenzene can be lithiated at low temperatures, followed by the addition of a formyl group to form 2,4,6-trifluorobenzaldehyde. This intermediate is then reduced to 2,4,6-trifluorobenzyl alcohol, which is subsequently converted to 2,4,6-trifluorobenzyl chloride and finally to this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trifluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,4,6-Trifluorobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism of action of 2,4,6-Trifluorobiphenyl involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,4,6-Trichlorobiphenyl: Similar structure but with chlorine atoms instead of fluorine.
2,4,6-Tribromobiphenyl: Contains bromine atoms in place of fluorine.
2,4,6-Trifluorophenol: A related compound with a hydroxyl group.
Uniqueness: 2,4,6-Trifluorobiphenyl is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as high electronegativity and the ability to form strong hydrogen bonds. These properties make it valuable in various applications where other halogenated biphenyls may not be as effective .
Propiedades
Fórmula molecular |
C12H7F3 |
|---|---|
Peso molecular |
208.18 g/mol |
Nombre IUPAC |
1,3,5-trifluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H7F3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
XNAKKTLRTNNKAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


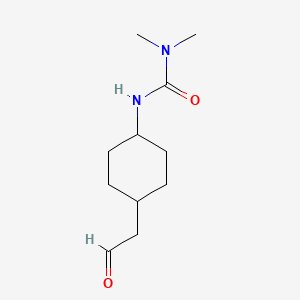
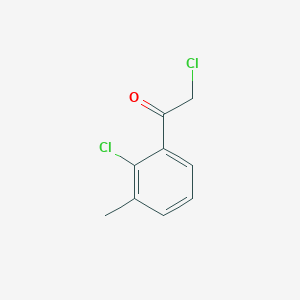
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
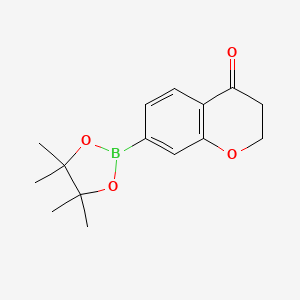
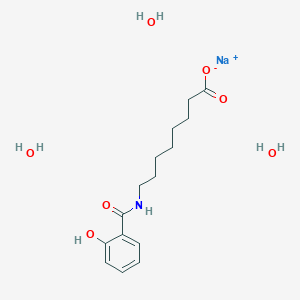


![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)

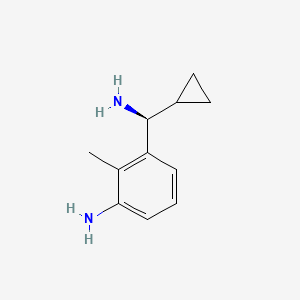
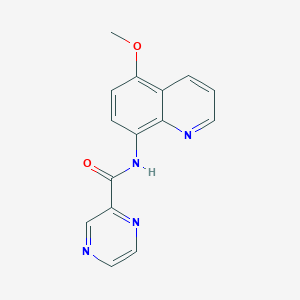
![1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene](/img/structure/B12955050.png)

